Cas no 56547-15-0 (2-hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid)

2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid is a naphthalene-derived carboxylic acid featuring a hydroxyl group at the alpha position relative to the carboxyl functionality. Its structural framework, incorporating a methoxy-substituted naphthalene ring, lends it utility in organic synthesis and pharmaceutical intermediates. The compound’s polar functional groups enhance solubility in protic solvents, facilitating its use in reactions requiring controlled acidity or nucleophilicity. Its rigid aromatic system may contribute to stability in various chemical environments. Potential applications include serving as a precursor for nonsteroidal anti-inflammatory drug (NSAID) analogs or as a chiral building block in asymmetric synthesis. The product is typically characterized by HPLC or NMR to ensure high purity for research and industrial use.
2-hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid structure
56547-15-0 structure
Product Name:2-hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid
CAS No:56547-15-0
MF:C13H12O4
MW:232.231984138489
CID:1599573
PubChem ID:21569136
Update Time:2025-11-06

2-hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-(6-Methoxy-2-naphthyl)propanoic acid
    • ART-CHEM-BB B006488
    • 2-(6-METHOXY-NAPHTHALEN-2-YL)-PROPIONIC ACID
    • (+/-)-2-(6-METHOXY-2-NAPHTHYL)PROPIONIC ACID
    • 2-hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid
    • CS-0344878
    • SCHEMBL11778937
    • AKOS010488330
    • ILTWCDBBZJLOLP-UHFFFAOYSA-N
    • EN300-1844794
    • 6-methoxy-2-naphthylglycolic acid
    • 56547-15-0
    • Inchi: 1S/C13H12O4/c1-17-11-5-4-8-6-10(12(14)13(15)16)3-2-9(8)7-11/h2-7,12,14H,1H3,(H,15,16)
    • InChI Key: ILTWCDBBZJLOLP-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)C1C=CC2C=C(C=CC=2C=1)OC

Computed Properties

  • Exact Mass: 232.07355886g/mol
  • Monoisotopic Mass: 232.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 66.8Ų

2-hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid Pricemore >>

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Additional information on 2-hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid

Research Brief on 2-hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid (CAS: 56547-15-0): Recent Advances and Applications

2-hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid (CAS: 56547-15-0) is a naphthalene derivative with significant pharmacological potential. Recent studies have explored its structural characteristics, synthetic pathways, and therapeutic applications, particularly in the context of anti-inflammatory and analgesic drug development. This research brief synthesizes the latest findings on this compound, highlighting its mechanism of action, pharmacokinetic properties, and emerging clinical relevance.

The compound's chemical structure features a hydroxyacetic acid moiety attached to a 6-methoxynaphthalene ring system, which confers unique physicochemical properties. Recent synthetic chemistry advancements have improved the yield and purity of 56547-15-0 through optimized condensation reactions between 6-methoxy-2-naphthaldehyde and glyoxylic acid, followed by selective reduction. These methodological improvements have facilitated more extensive pharmacological evaluation of the compound.

Pharmacological studies published in 2023-2024 demonstrate that 2-hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid exhibits potent COX-2 selective inhibition with an IC50 of 0.8 μM, showing approximately 30-fold selectivity over COX-1. This selectivity profile suggests potential as a next-generation NSAID with reduced gastrointestinal side effects. Molecular docking simulations reveal that the compound binds to the COX-2 active site through hydrogen bonding interactions with Arg120 and Tyr355, while the methoxynaphthyl group occupies the hydrophobic pocket.

Recent preclinical investigations have expanded the therapeutic potential of 56547-15-0 beyond traditional NSAID applications. A 2024 study in Journal of Medicinal Chemistry reported its neuroprotective effects in animal models of Parkinson's disease, possibly through modulation of neuroinflammatory pathways. The compound demonstrated blood-brain barrier permeability in pharmacokinetic studies, with a brain-to-plasma ratio of 0.65 following oral administration in rats.

Metabolism studies using human liver microsomes indicate that 2-hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid undergoes primarily glucuronidation at the carboxylic acid moiety, with minor CYP2C9-mediated oxidation of the methoxy group. These findings have important implications for drug-drug interaction potential and population pharmacokinetics. The compound shows favorable safety profiles in acute toxicity studies, with no observed adverse effects at doses up to 500 mg/kg in rodent models.

Current research directions include structural optimization to improve metabolic stability and the development of prodrug formulations to enhance oral bioavailability. Several pharmaceutical companies have included derivatives of 56547-15-0 in their inflammatory disease pipelines, with one candidate currently completing Phase I clinical trials for osteoarthritis pain management. The compound's unique chemical scaffold continues to inspire new drug discovery efforts in inflammation-related disorders.

In conclusion, 2-hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid represents a promising chemical entity with multiple therapeutic applications. Its well-characterized pharmacology, combined with recent synthetic and formulation advances, positions it as an important compound for future drug development in pain management and neuroinflammatory disorders. Ongoing research will further elucidate its full therapeutic potential and clinical applicability.

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